5-Bromo-2-ethoxybenzyl alcohol
CAS No.: 149489-18-9
Cat. No.: VC21255249
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149489-18-9 |
|---|---|
| Molecular Formula | C9H11BrO2 |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | (5-bromo-2-ethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 |
| Standard InChI Key | RXDFHFNUPUWTRV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Br)CO |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)CO |
Introduction
Chemical Structure and Properties
5-Bromo-2-ethoxybenzyl alcohol (CAS: 149489-18-9) is characterized by its aromatic structure with specific functional groups that determine its chemical behavior . The presence of the bromine atom enhances the compound's reactivity in certain synthetic pathways, while the ethoxy group contributes to its solubility profile and influences its physical properties .
Physical and Chemical Properties
The compound has a well-defined molecular structure with precisely determined chemical parameters as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 149489-18-9 |
| Molecular Formula | C9H11BrO2 |
| Molecular Weight | 231.08600 g/mol |
| Exact Mass | 229.99400 |
| LogP | 2.34010 |
| Polar Surface Area (PSA) | 29.46000 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The relatively moderate LogP value of 2.34010 indicates the compound has a balance between hydrophilicity and lipophilicity, suggesting potential for both aqueous compatibility and membrane permeability . This property is particularly relevant for compounds intended for pharmaceutical applications.
Structural Features
5-Bromo-2-ethoxybenzyl alcohol contains several important functional groups:
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A benzene ring as the core structure
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A bromine atom at the 5-position of the ring
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An ethoxy group (-OCH2CH3) at the 2-position
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A hydroxymethyl group (-CH2OH) attached to the benzene ring
These structural features contribute to the compound's reactivity profile and determine its behavior in chemical reactions . The presence of the bromine atom makes it particularly useful for further synthetic modifications through various coupling reactions commonly employed in organic synthesis.
Applications and Uses
5-Bromo-2-ethoxybenzyl alcohol has several important applications across different scientific and industrial fields.
Pharmaceutical Research
The compound has significant applications in pharmaceutical research, potentially serving as:
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A building block for the synthesis of more complex active pharmaceutical ingredients
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An intermediate in drug discovery programs
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A component in the development of antibiotic and antiviral compounds
Organic Synthesis
In organic chemistry, 5-Bromo-2-ethoxybenzyl alcohol serves as a valuable synthetic intermediate due to its functional groups and potential for modification:
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The bromine substituent allows for metal-catalyzed coupling reactions
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The hydroxyl group provides a handle for further functionalization
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The ethoxy group can influence reactivity and solubility properties
Specialized Applications
Additional applications of this compound include:
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Use as a fluorescent probe component for biological imaging and staining techniques
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Potential utility in analytical chemistry methodologies
| Exposure Route | Recommended Action |
|---|---|
| Skin Contact | Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Wash with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. In severe cases or if symptoms persist, seek medical attention. |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Supplier Reference | Purity | Market Status |
|---|---|---|
| IN-DA001LQP | Not specified | Available (as of April 2025) |
| 10-F637399 | 98% | Discontinued |
| 3D-ZFA48918 | Min. 95% | Discontinued |
The estimated delivery time for available products is approximately within two weeks (e.g., by April 21, 2025) .
Product Classification
Commercial forms of 5-Bromo-2-ethoxybenzyl alcohol are typically classified as research chemicals, with labels specifying "For Research Use Only" . This designation indicates its primary use in laboratory settings rather than for direct consumer applications.
Related Compounds
Understanding the relationship between 5-Bromo-2-ethoxybenzyl alcohol and structurally similar compounds provides context for its chemical properties and applications.
Structural Analogs
A notable structural analog is 5-Bromo-2-methoxybenzyl alcohol (CAS: 80866-82-6), which differs only in having a methoxy group (-OCH3) instead of an ethoxy group (-OCH2CH3) . This related compound has a molecular formula of C8H9BrO2 compared to C9H11BrO2 for 5-Bromo-2-ethoxybenzyl alcohol.
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Slightly different solubility profiles
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Potential variations in binding affinities if used in biological systems
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Modified steric effects in certain reactions
Derivative Compounds
The documented oxidation of 5-Bromo-2-ethoxybenzyl alcohol to 5-bromo-2-ethoxybenzaldehyde represents an important derivative relationship . This aldehyde derivative likely serves as an intermediate for further synthetic transformations, expanding the utility of the original alcohol compound in organic synthesis.
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